![molecular formula C25H20N4O4 B2378717 3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326877-32-0](/img/structure/B2378717.png)

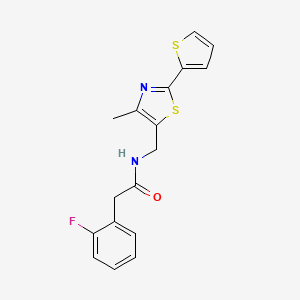

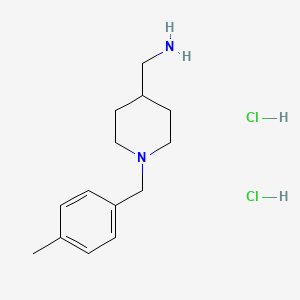

3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

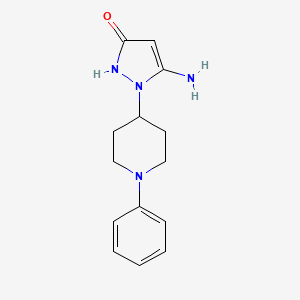

The compound “3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione” is a type of quinazoline-2,4-dione . The quinazoline-2,4-diones scaffold is found in bioactive compounds and commercial drugs, and exhibits important biological activities .

Synthesis Analysis

The synthesis of 3-substituted quinazoline-2,4-diones, including “3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione”, can be achieved through an easy one-pot three-components and straightforward synthesis . This synthesis was designed in both, the catalyst- and solvent-free conditions under microwave irradiation .Molecular Structure Analysis

The molecular formula of “3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione” is C25H20N4O4. Its molecular weight is 440.459.Chemical Reactions Analysis

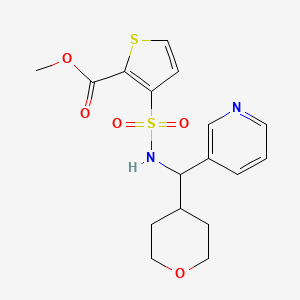

The synthesized compounds were screened for in vitro α-amylase and α-glucosidase inhibitory activity, as well as antioxidants and cytotoxicity . The compounds displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug .Physical And Chemical Properties Analysis

The compound is a white solid . Its melting point is 241.8-242.9 °C .科学的研究の応用

Synthesis Techniques

Research has explored various synthesis techniques for compounds structurally related to 3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione, focusing on heterocyclic compounds and quinazoline derivatives. For instance, Gorelik et al. (1971) detailed the formation of quinones through reactions involving hydroquinones and oxidation processes, highlighting the importance of such compounds in chemical synthesis Gorelik, M., Zaitsev, B., Kononova, T. P., & Dokunikhin, N. S. (1971). Chemistry of Heterocyclic Compounds. Similarly, Rajesh et al. (2011) demonstrated a green chemistry approach for synthesizing complex heterocyclic ortho-quinones, emphasizing environmentally friendly protocols Rajesh, S., Bala, B. D., Perumal, S., & Menéndez, J. (2011). Green Chemistry.

Chemical Properties and Reactions

Macías-Ruvalcaba et al. (2004) investigated the electroreduction of α-NH-quinones, revealing insights into proton transfer pathways and hydrogen bond formation in the reduction of quinone derivatives, which could relate to the reactivity and applications of compounds like 3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione Macías-ruvalcaba, N., González, I., & Aguilar-Martı́nez, M. (2004). Journal of The Electrochemical Society.

Biological Activity

The study by Maftei et al. (2013) synthesized novel 1,2,4-oxadiazole derivatives, highlighting their antitumor activity, suggesting potential biomedical applications for structurally related quinazoline derivatives Maftei, C. V., Fodor, E., Jones, P., Franz, M. H., Kelter, G., Fiebig, H., & Neda, I. (2013). Beilstein Journal of Organic Chemistry. Furthermore, Poorirani et al. (2018) evaluated the cytotoxic activity of novel quinazolinone derivatives against cancer cell lines, indicating the therapeutic potential of such compounds Poorirani, S., Sadeghian-Rizi, S., Khodarahmi, G., Khajouei, M. R., & Hassanzadeh, F. (2018). Research in Pharmaceutical Sciences.

特性

IUPAC Name |

3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O4/c1-2-32-21-11-7-6-10-19(21)22-27-23(33-28-22)17-12-13-18-20(14-17)26-25(31)29(24(18)30)15-16-8-4-3-5-9-16/h3-14H,2,15H2,1H3,(H,26,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUZJFVNIKFGPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate](/img/structure/B2378634.png)

![2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2378635.png)

![6-methyl-5-(2-(5-((2-oxo-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)ethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378636.png)

![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B2378639.png)

![N-(tert-butyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2378649.png)

![N-mesityl-2-(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2378650.png)

![N-[[(2S)-1-Benzylpiperidin-2-yl]methyl]prop-2-enamide](/img/structure/B2378656.png)